molecular formula C20H22O4 B1212619 Pulverochromenol CAS No. 85394-12-3

Pulverochromenol

Cat. No.: B1212619
CAS No.: 85394-12-3
M. Wt: 326.4 g/mol
InChI Key: GTKAFJOQXBXVJD-UHFFFAOYSA-N
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Description

Pulverochromenol (CAS No. 39029-67-9), also known as Cneorumchromene C, is a naturally occurring chromone derivative isolated from plants of the Cneoraceae family. Its molecular formula is C₂₀H₂₂O₅, with a molecular weight of 342.38568 g/mol . Structurally, it features a pyrano[3,2-g]chromen-4-one core substituted with hydroxyl (-OH), hydroxymethyl (-CH₂OH), and prenyl (3-methyl-but-2-enyl) groups. Key physicochemical properties include a topological polar surface area of 76 Ų, two hydrogen bond donors, five hydrogen bond acceptors, and moderate lipophilicity due to the prenyl side chain . This compound has demonstrated antimicrobial activity against gram-positive bacteria at concentrations of 5 mg/mL, as reported in pharmacological studies .

Properties

CAS No.

85394-12-3

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

8-(hydroxymethyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one

InChI

InChI=1S/C20H22O4/c1-12(2)5-6-15-18-13(7-8-20(3,4)24-18)9-16-17(22)10-14(11-21)23-19(15)16/h5,7-10,21H,6,11H2,1-4H3

InChI Key

GTKAFJOQXBXVJD-UHFFFAOYSA-N

SMILES

CC(=CCC1=C2C(=CC3=C1OC(=CC3=O)CO)C=CC(O2)(C)C)C

Canonical SMILES

CC(=CCC1=C2C(=CC3=C1OC(=CC3=O)CO)C=CC(O2)(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Chromones

Structural and Physicochemical Properties

The following table compares Pulverochromenol with two closely related chromones: 5,7-Dihydroxychromone and 3,3-Dimethyl-allyl-spathelia chromene (compound 1 in ).

Property This compound 5,7-Dihydroxychromone 3,3-Dimethyl-allyl-spathelia Chromene
Molecular Formula C₂₀H₂₂O₅ C₉H₆O₄ C₁₅H₁₆O₃
Molecular Weight 342.39 g/mol 178.14 g/mol 244.29 g/mol
Substituents 5-OH, 2-CH₂OH, 10-prenyl 5-OH, 7-OH 3,3-dimethyl-allyl group
Hydrogen Bond Donors 2 2 1
Hydrogen Bond Acceptors 5 4 3
Topological Polar Surface Area 76 Ų ~90 Ų (estimated) ~60 Ų (estimated)
Key Structural Feature Branched prenyl side chain Linear dihydroxylation Linear dimethyl-allyl chain
Source Cneoraceae plants Synthetic or plant-derived Spathelia species
Key Observations:
  • This compound has the highest molecular weight and complexity due to its prenyl group, which enhances lipophilicity compared to simpler chromones like 5,7-Dihydroxychromone .
  • The branched prenyl group in this compound may hinder membrane permeability in gram-negative bacteria, explaining its selective activity against gram-positive strains .
  • 5,7-Dihydroxychromone , with its polar hydroxyl groups, exhibits higher water solubility but lower antimicrobial potency at equivalent concentrations .
Key Findings:
  • This compound and 3,3-Dimethyl-allyl-spathelia Chromene differ in side-chain topology, leading to divergent activity profiles. The linear structure of the latter facilitates broader antimicrobial efficacy .
  • 5,7-Dihydroxychromone ’s simpler structure limits its bioactivity despite favorable solubility, underscoring the importance of lipophilic substituents in chromone derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pulverochromenol
Reactant of Route 2
Pulverochromenol

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